molecular formula C7H10Cl2N2 B14800305 1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride

1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride

Cat. No.: B14800305
M. Wt: 193.07 g/mol
InChI Key: ZKUOSKLBPMQQON-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)ethanamine hydrochloride is a pyridine derivative featuring a chlorine substituent at the 3-position of the pyridine ring and an ethanamine group at the 2-position, stabilized as a hydrochloride salt. This compound is structurally significant due to its heterocyclic aromatic system, which enables diverse applications in medicinal chemistry and materials science. It is listed under synonyms such as SCHEMBL22495173 and AKOS006367847 and is commercially available from multiple suppliers .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUOSKLBPMQQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of 3-Chloropyridine Derivatives

The most common route involves nucleophilic aromatic substitution (NAS) on 3-chloropyridine precursors. Starting with 2,3-dichloropyridine, hydrazine hydrate in ethanol under reflux facilitates the substitution of the 2-position chlorine with a hydrazine group, yielding 3-chloro-2-hydrazinopyridine. Subsequent alkylation with ethyl maleate in the presence of sodium ethoxide generates the ethanamine side chain via a Michael addition mechanism, followed by cyclization to form the pyrazole intermediate. Hydrolysis of the ester group under basic conditions (e.g., NaOH in methanol/water) produces the free carboxylic acid, which is decarboxylated to yield the target amine.

Critical Parameters :

  • Solvent System : Ethanol and acetonitrile are preferred for their ability to dissolve both polar and non-polar intermediates.
  • Temperature : Reflux conditions (70–80°C) optimize reaction rates while minimizing side reactions.

Reductive Amination of Pyridine Ketones

An alternative approach involves reductive amination of 3-chloropyridine-2-carbaldehyde. Condensation with ethylamine in the presence of a reducing agent like sodium borohydride or hydrogen gas over a palladium catalyst yields the secondary amine, which is subsequently protonated with hydrochloric acid to form the hydrochloride salt. This method offers superior stereochemical control, particularly for enantiomerically pure derivatives, though it requires stringent anhydrous conditions.

Reaction Conditions :

  • Catalyst : Pd/C (5% w/w) under 30–50 psi H₂ pressure.
  • Yield Optimization : Excess ethylamine (2.5 eq.) ensures complete conversion of the aldehyde.

Hydrochloride Salt Formation

The free amine is isolated as its hydrochloride salt to enhance stability and water solubility. This is achieved by bubbling hydrogen chloride gas through a solution of the amine in diethyl ether or dichloromethane, followed by rotary evaporation to remove solvents. Crystallization from ethanol/water mixtures (3:1 v/v) yields white crystalline product with >98% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight ethanol as the optimal solvent for NAS, achieving 85–90% conversion at 75°C. Polar aprotic solvents like dimethylformamide (DMF) accelerate reactions but complicate purification due to high boiling points.

Table 1: Solvent Performance in Amination Reactions

Solvent Temperature (°C) Conversion (%) Purity (%)
Ethanol 75 89 95
DMF 100 92 87
Acetonitrile 80 78 91

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/toluene) improves reaction kinetics by facilitating interfacial electron transfer. This reduces reaction times by 40% compared to homogeneous conditions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 8.41 (d, J = 5.1 Hz, 1H, pyridine-H), 7.89 (d, J = 5.1 Hz, 1H, pyridine-H), 3.72 (q, J = 7.0 Hz, 2H, CH₂NH₂), 1.51 (t, J = 7.0 Hz, 3H, CH₃).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=N pyridine), 690 cm⁻¹ (C-Cl).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms >99% purity with a retention time of 6.8 min.

Challenges and Limitations

Byproduct Formation

Competing side reactions, such as over-alkylation or pyridine ring oxidation, reduce yields by 15–20%. Implementing scavengers like molecular sieves (3Å) absorbs generated water, shifting equilibrium toward the desired product.

Scalability Issues

Large-scale reactions face heat dissipation challenges during exothermic amination steps. Continuous flow reactors with integrated cooling jackets mitigate this, enabling kilogram-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions may produce various substituted pyridines .

Scientific Research Applications

Pharmaceutical Research

  • Lead Compound for Neurological Medications: 1-(3-Chloropyridin-2-yl)ethanamine hydrochloride is used as a lead compound in the development of medications targeting neurological disorders. Its potential effects on neurotransmitter systems, such as serotonin and norepinephrine, suggest its utility in treating mood and anxiety disorders.
  • Neuropharmacological Studies: The compound has been investigated for its interaction with serotonin receptors (5-HT receptors), which are critical for mood regulation and anxiety. Its structural characteristics allow it to interact with various receptors in the central nervous system, making it a candidate for further pharmacological studies.

Chemical Biology

  • Tool in Medicinal Chemistry: Its unique structure allows it to serve as a valuable tool in various research fields, particularly those related to medicinal chemistry. It is also employed as a building block in synthesizing more complex molecules.
  • Synthesis of Pyrimidine Derivatives: 1-(3-Chloropyridin-2-yl)ethanamine hydrochloride is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are then evaluated for their biological activities .

General Chemistry Applications

  • Intermediate in Organic Synthesis: 1-(3-Chloropyridin-2-yl)ethanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Study of Enzyme Inhibitors and Receptor Ligands: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Halogen Variations

Key structural variations among chloropyridine derivatives include the position of halogens (Cl, F, Br) and additional functional groups. These modifications critically alter electronic properties, steric effects, and biological activity.

Compound Name Substituent Positions Halogen Type Salt Form Key Properties/Applications Reference IDs
1-(3-Chloropyridin-2-yl)ethanamine hydrochloride 3-Cl, 2-ethanamine Cl Monohydrochloride Intermediate in drug synthesis
(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride 3-Cl, 5-F, 2-methanamine Cl, F Monohydrochloride Enhanced electronic effects for binding
(6-Chloropyridin-2-yl)methanamine dihydrochloride 6-Cl, 2-methanamine Cl Dihydrochloride Increased solubility due to salt form
1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride 6-Br, 2-ethanamine Br Monohydrochloride Potential halogen bonding in biological systems

Research Findings :

  • Electronic Effects : Chlorine at the 3-position (as in the target compound) creates a stronger electron-withdrawing environment compared to 5-fluoro substitution .
  • Solubility: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than monohydrochlorides, advantageous for pharmaceutical formulations .
  • Biological Interactions: Bromine in 6-bromopyridin-2-yl derivatives may engage in halogen bonding with biomolecules, a property less pronounced in chlorine analogues .

Stereochemical and Functional Group Variations

Enantiomeric forms and functional group modifications further differentiate these compounds:

Compound Name Stereochemistry Functional Group Key Interactions/Applications Reference IDs
(S)-1-(2-Chloropyridin-4-yl)ethanamine dihydrochloride S-configuration Ethanamine Chiral specificity in target binding
(R)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride R-configuration Ethanamine Potential for asymmetric synthesis
Tryptamine hydrochloride (Compound 1, ) N/A Indole ring HSP90 inhibition via hydrogen bonding

Research Findings :

  • Chiral Specificity : Enantiomers like (S)- and (R)-configured derivatives show distinct interactions with chiral biological targets, affecting potency and selectivity .
  • Heterocycle Impact : Compounds with indole rings (e.g., Tryptamine hydrochloride) exhibit hydrogen bonding to HSP90 residues (GLU527, TYR604), unlike pyridine-based analogues, highlighting the role of heterocycle identity in target engagement .

Salt Form and Stability

The salt form influences physicochemical properties:

  • Dihydrochlorides (e.g., (6-Chloropyridin-2-yl)methanamine dihydrochloride) offer improved stability and solubility, critical for in vivo applications .

Biological Activity

1-(3-Chloropyridin-2-yl)ethanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly in neuropharmacology. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(3-Chloropyridin-2-yl)ethanamine hydrochloride is CHClN·HCl, with a CAS number of 1956434-68-6. The compound features a pyridine ring with a chlorine substituent at the 3-position and an ethanamine group, which contributes to its unique pharmacological profile. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and pharmaceutical development.

Synthesis Methods

The synthesis of 1-(3-Chloropyridin-2-yl)ethanamine hydrochloride can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common approach includes the reaction of 3-chloropyridine with an appropriate amine precursor under acidic conditions. The formation of the hydrochloride salt occurs by treating the base form of the amine with hydrochloric acid, which improves solubility and stability.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly concerning neurotransmitter systems. Notably, it has been investigated for its effects on serotonin and norepinephrine pathways, which are crucial in mood regulation and anxiety disorders.

Interaction Studies

Preliminary studies suggest that 1-(3-Chloropyridin-2-yl)ethanamine hydrochloride may interact with various receptors in the central nervous system (CNS), including:

  • Serotonin receptors (5-HT receptors) : These receptors are critical for mood regulation and anxiety.
  • Norepinephrine receptors : Involved in stress response and mood regulation.

Further investigations are necessary to elucidate its full pharmacological profile and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds to 1-(3-Chloropyridin-2-yl)ethanamine hydrochloride, highlighting their unique features:

Compound NameMolecular FormulaUnique Features
1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochlorideCHBrClN·HClContains bromine instead of chlorine; potential for different receptor interactions
1-(2-Chloropyridin-3-yl)ethanamine hydrochlorideCHClN·HClChlorine at the 2-position may significantly alter biological activity
1-(4-Chloropyridin-2-yl)ethanamine hydrochlorideCHClN·HClDifferent substitution pattern can affect binding affinity and specificity

This comparative analysis demonstrates how variations in substituents can lead to significant differences in biological activity and chemical properties.

Case Studies

Several studies have explored the pharmacological effects of 1-(3-Chloropyridin-2-yl)ethanamine hydrochloride:

  • Neuropharmacological Effects : In animal models, this compound has shown promise in altering serotonin levels, suggesting potential applications in treating mood disorders.
  • Receptor Binding Studies : Initial binding affinity studies indicate that the compound may selectively bind to serotonin receptors, warranting further exploration into its role as a potential antidepressant or anxiolytic agent.

Q & A

Q. 1.1. What synthetic routes are available for preparing 1-(3-Chloropyridin-2-yl)ethanamine hydrochloride, and how do reaction conditions influence yield?

Answer:

  • Nucleophilic substitution is a common approach. For example, reacting 3-chloro-2-cyanopyridine with ethylamine under acidic conditions, followed by HCl neutralization, can yield the hydrochloride salt. Reaction temperature (optimized at 60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) significantly affect yield .
  • Catalytic hydrogenation of a nitrile intermediate (e.g., 3-chloropyridin-2-ylacetonitrile) using palladium on carbon (Pd/C) in methanol under H₂ gas (1–3 atm) is another method. Impurity profiles must be monitored via HPLC to ensure purity ≥98% .

Q. 1.2. How can researchers characterize the purity and structural integrity of 1-(3-Chloropyridin-2-yl)ethanamine hydrochloride?

Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity .
    • NMR : 1^1H NMR (DMSO-d₆, 400 MHz): δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H), 7.95 (dd, J=7.6 Hz, 1H, pyridine-H), 3.20 (q, J=6.4 Hz, 2H, CH₂NH₂), 1.40 (t, J=6.4 Hz, 3H, CH₃) .
    • Mass Spectrometry : ESI-MS m/z calculated for C₇H₉ClN₂⁺ [M-Cl]⁺: 157.03; observed: 157.1 .

Q. 1.3. What are the stability and solubility properties of this compound under laboratory conditions?

Answer:

  • Solubility :

    SolventSolubility (mg/mL)Reference
    Water10–15
    DMF>50
    Dichloromethane30–40
  • Stability : Store at 2–8°C in airtight containers. Degradation occurs at >40°C or in high humidity, forming 3-chloropyridine-2-carboxylic acid as a byproduct .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

  • Methodological Adjustments :
    • Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which may explain discrepancies (e.g., reported 10–15 mg/mL vs. 20 mg/mL in some studies) .
    • Validate solubility via saturation shake-flask method with pH adjustment (pH 4–6) to mimic physiological conditions .

Q. 2.2. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : The electron-withdrawing chlorine at the pyridine 3-position lowers the LUMO energy of the adjacent carbon, enhancing electrophilicity. Transition state analysis reveals a kinetic preference for SNAr (nucleophilic aromatic substitution) over aliphatic substitution .
  • Experimental Validation : Isotopic labeling (15^{15}N-ethylamine) confirms N-alkylation occurs exclusively at the pyridine 2-position via 15^{15}N NMR .

Q. 2.3. How can researchers optimize catalytic systems for asymmetric synthesis of enantiomerically pure derivatives?

Answer:

  • Chiral Ligands : Use (R)-BINAP with Cu(I) catalysts to induce enantioselectivity in reductive amination. Reported enantiomeric excess (ee) reaches 85% under optimized conditions (20°C, 48 hours) .
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-isomers .

Q. 2.4. What hypotheses exist about the compound’s biological activity, and how can they be tested?

Answer:

  • Hypothesis : The chloropyridine moiety may inhibit cytochrome P450 enzymes (e.g., CYP3A4) due to structural similarity to known inhibitors.
  • Testing :
    • In Vitro Assays : Use human liver microsomes with luminescent CYP3A4 substrates (e.g., luciferin-IPA) to measure IC₅₀ .
    • Molecular Docking : Model interactions with CYP3A4 active site (PDB: 5T1Q) using AutoDock Vina to predict binding affinity .

Data Contradictions and Validation Strategies

Parameter Reported Value A Reported Value B Resolution Strategy
Melting Point113–115°C 105–108°C Perform DSC with controlled heating rate (5°C/min) under N₂ .
LogP (Octanol/Water)1.2 1.8 Validate via shake-flask method with HPLC quantification .

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